![molecular formula C9H11F3O2 B2798120 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid CAS No. 1896752-94-5](/img/structure/B2798120.png)

2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid

説明

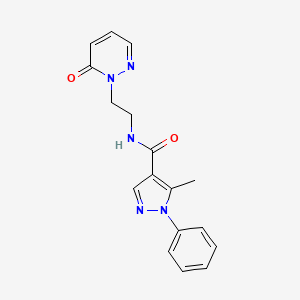

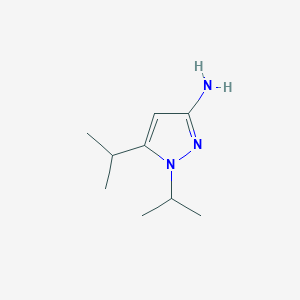

“2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” is a complex organic compound. It is a derivative of bicyclo[2.2.1]heptane-2-carboxylic acid . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates has been achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “this compound” is derived from the bicyclo[2.2.1]heptane scaffold . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is embedded in numerous compounds with various functions .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid, play a significant role in the microbial production of industrial chemicals. These acids can inhibit microbial growth at concentrations below desired yields due to their impact on cell membrane integrity and internal pH. Understanding the mechanisms of this inhibition is crucial for engineering more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental fate and microbial degradation of polyfluoroalkyl chemicals, to which this compound is structurally related, have been extensively reviewed. These studies are critical for understanding how such compounds break down in the environment and the potential formation of perfluoroalkyl acids, highlighting the need for effective biodegradation and monitoring strategies (Liu & Avendaño, 2013).

Fluorinated Chemicals in Industrial Applications

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, which includes compounds like this compound, focuses on their environmental releases, persistence, and human and environmental exposure. The review calls for further research to fill knowledge gaps on these chemicals' safety and environmental impact (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Understanding Bioaccumulation of Perfluorinated Acids

Investigations into the bioaccumulation of perfluorinated acids, which relate to the environmental behavior of this compound and similar compounds, show that their bioaccumulation potential is significantly lower than that of more persistent lipophilic compounds. This research provides insights into the environmental persistence and potential human health impacts of such compounds (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Corrosion Influence of Carboxylic Acid Vapors

The effects of carboxylic acid vapors, including those structurally related to this compound, on the corrosion of copper have been studied, showing the relative aggressiveness of different acids. This research is important for understanding the potential corrosion mechanisms in industrial environments where such compounds are present (Bastidas & La Iglesia, 2007).

将来の方向性

特性

IUPAC Name |

2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O2/c10-9(11,12)8(7(13)14)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPCQKBCFSEPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2798042.png)

![2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B2798043.png)

![6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2798049.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide](/img/structure/B2798057.png)